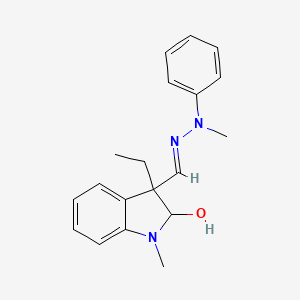
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone is a chemical compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone typically involves the reaction of 2-hydroxy-1,3,3-trimethylindoline-3-carbaldehyde with methylphenylhydrazine under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) . This reaction yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like oxygen (O2) or other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules and complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This inhibition can affect various biological processes, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone can be compared to other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound is also used as a precursor in the synthesis of biologically active molecules but has different functional groups and reactivity.
2,3,3-Trimethylindolenine: Another indole derivative with applications in organic synthesis, but with distinct structural differences.
Eigenschaften
CAS-Nummer |
83949-74-0 |
|---|---|
Molekularformel |
C19H23N3O |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-ethyl-1-methyl-3-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-2H-indol-2-ol |
InChI |
InChI=1S/C19H23N3O/c1-4-19(14-20-22(3)15-10-6-5-7-11-15)16-12-8-9-13-17(16)21(2)18(19)23/h5-14,18,23H,4H2,1-3H3/b20-14+ |
InChI-Schlüssel |
OZYMYXIYEKJGDA-XSFVSMFZSA-N |
Isomerische SMILES |
CCC1(C(N(C2=CC=CC=C21)C)O)/C=N/N(C)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1(C(N(C2=CC=CC=C21)C)O)C=NN(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



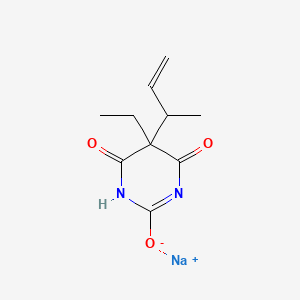


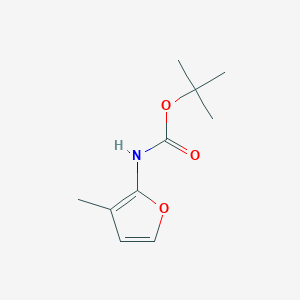
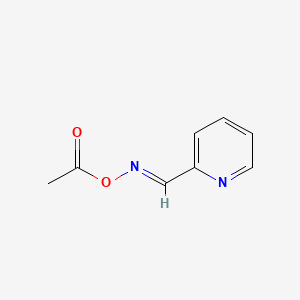
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)

![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
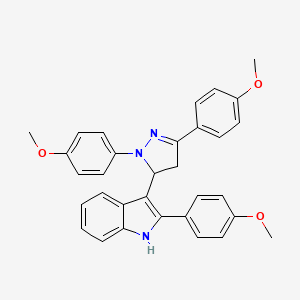

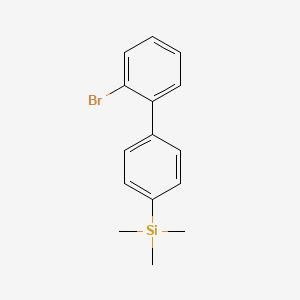
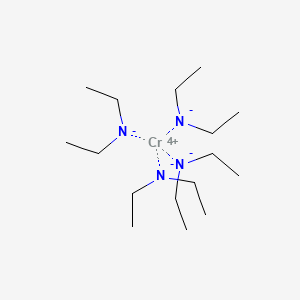
![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
